Bienvenue dans la boutique en ligne BenchChem!

(R)-1-Boc-4-(aminocarboxymethyl)piperidine

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Ensure enantioselective synthesis with (R)-1-Boc-4-(aminocarboxymethyl)piperidine (177702-21-5). The defined (R)-stereochemistry is crucial for potent MMP and thrombin inhibitor development. Substituting racemic or (S)-isomers risks project failure. Procure the 97% pure chiral building block to guarantee synthetic route fidelity and avoid costly downstream resolution.

Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
CAS No. 177702-21-5
Cat. No. B064469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Boc-4-(aminocarboxymethyl)piperidine
CAS177702-21-5
Molecular FormulaC12H22N2O4
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)[O-])[NH3+]
InChIInChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16)/t9-/m1/s1
InChIKeyUPEUKKCILASJSH-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Boc-4-(aminocarboxymethyl)piperidine (CAS 177702-21-5): Procurement and Differentiation Overview for Research and Development


(R)-1-Boc-4-(aminocarboxymethyl)piperidine, also known as (R)-N-t-Boc-4-piperidinylglycine, is a chiral, unnatural amino acid derivative featuring a Boc-protected piperidine ring and an aminocarboxymethyl group at the 4-position. It is a critical building block in medicinal chemistry, primarily used in the synthesis of peptidomimetic drugs such as matrix metalloproteinase inhibitors and thrombin inhibitors [1]. Its commercial availability typically specifies a minimum purity of 98%, and its (R)-stereochemistry is essential for downstream biological activity and enantioselective synthesis [2]. This guide provides a rigorous, evidence-based analysis of the compound's specific differentiators relative to its closest analogs, designed to inform scientific procurement decisions.

Why Generic Substitution with (S)-1-Boc-4-(aminocarboxymethyl)piperidine or Achiral Piperidine Building Blocks Is Not Scientifically Equivalent


Attempting to substitute (R)-1-Boc-4-(aminocarboxymethyl)piperidine with its (S)-enantiomer, the racemic mixture, or achiral building blocks like 1-Boc-piperidine-4-carboxylic acid introduces significant risk to project timelines and research outcomes. The (S)-enantiomer (CAS 368866-11-9) exhibits distinct physical and biological properties that can lead to different or undesired pharmacological activity, a well-established principle in chiral drug development . Furthermore, the synthesis of the enantiomerically pure (R)-form requires specialized, often hazardous, asymmetric methodologies, whereas the racemic mixture lacks the stereochemical purity necessary for most advanced medicinal chemistry applications [1]. Selecting the correct (R)-isomer from the outset ensures synthetic route fidelity and eliminates the need for costly and time-consuming chiral resolution or purification steps downstream.

Quantitative Evidence for (R)-1-Boc-4-(aminocarboxymethyl)piperidine Differentiation vs. (S)-Enantiomer and Racemic Mixture


Enantiomeric Purity and Recovery: (R)-Enantiomer Achieves 98% e.e. with 82% Yield vs. (S)-Enantiomer's 57% e.e. and 95% e.e. in Mother Liquor

The (R)-enantiomer of N-t-Boc-4-piperidinylglycine can be isolated in high enantiomeric purity (98% e.e.) with an 82% recovery yield via a simple methanol extraction procedure [1]. In contrast, the same extraction procedure applied to the (S)-enantiomer resulted in a much lower enantiomeric purity of 57% e.e. for the isolated solid, with the enriched material (95% e.e.) remaining in the mother liquor [2]. This demonstrates that the (R)-isomer is far more amenable to purification via a simple, scalable method.

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Comparative Yield and Enantiomeric Purity in Asymmetric Hydrogenation: (R)-Enantiomer Synthesis Outperforms Alternative Catalysts

The synthesis of the (R)-enantiomer via asymmetric hydrogenation of a Cbz-enamide using a specific rhodium catalyst ([(R,R)-BPE-Rh]) results in high enantioselectivity [1]. In a direct comparison using the same substrate, alternative rhodium catalysts yielded significantly lower enantiomeric purity: [(R,R)-Me-DuPHOS-Rh-COD]OTf gave the (R)-enantiomer with only 60% e.e., while [(R,R)-DiPAMP-Rh-COD]BF4 produced the undesired (S)-enantiomer with 20% e.e. [2]. This highlights the sensitivity of the synthesis to the chosen catalyst and the need for specialized methodology.

Asymmetric Catalysis Rhodium-Catalyzed Hydrogenation Reaction Optimization

Scalable Synthesis of (R)-Enantiomer via Safe Rhodium-Catalyzed Hydrogenation vs. Hazardous Azide-Based Route

The original 8-step synthesis of (R)-N-t-Boc-4-piperidinylglycine, while effective for small quantities, was deemed lengthy and unsafe for scale-up due to the handling of large amounts of thermally unstable trisyl azide [1]. An improved, enantioselective rhodium-catalyzed hydrogenation route was developed, which is safer and more efficient for producing larger quantities [2]. This process achieves a 49% overall yield in four steps from commercial materials [3].

Process Chemistry Scale-up Safety Alternative Synthetic Routes

Differential Physical Properties Enabling Enantiomeric Enrichment: (R)-Enantiomer vs. Its Racemate

A key differentiator of the (R)-enantiomer is its lower solubility in methanol compared to its racemic mixture. This property is exploited for its purification; stirring the crude product in methanol followed by filtration yields the (R)-enantiomer in 98% e.e. and 82% recovery [1]. This physical characteristic is not shared by the (S)-enantiomer, where the same procedure was ineffective [2].

Physical Chemistry Solubility Purification

Optimal Research and Development Applications for (R)-1-Boc-4-(aminocarboxymethyl)piperidine (CAS 177702-21-5)


Asymmetric Synthesis of Peptidomimetic Matrix Metalloproteinase (MMP) Inhibitors

(R)-1-Boc-4-(aminocarboxymethyl)piperidine is a privileged building block for the enantioselective construction of MMP inhibitors, a class of drugs investigated for osteoarthritis and cancer [1]. Its defined (R)-stereochemistry is critical for achieving potent and selective inhibition of specific MMP isoforms, such as MMP-13, as demonstrated by its use in the synthesis of carboxylic acid-based inhibitors [2]. Procurement of the single enantiomer ensures the desired stereochemical outcome in the final drug candidate.

Development of Selective Thrombin and Factor Xa Inhibitors

This compound serves as a key intermediate in the synthesis of novel serine protease inhibitors targeting thrombin and Factor Xa, which are central to the development of new anticoagulant therapies [1]. Its incorporation into peptidomimetic structures has led to compounds with significantly enhanced potency compared to existing drugs like Argatroban [2]. The high enantiomeric purity of the building block is directly correlated with the potency and selectivity of the final pharmaceutical agent.

Synthesis of Chiral Piperidine-Containing Peptidomimetics for Drug Discovery

As an unnatural amino acid, (R)-1-Boc-4-(aminocarboxymethyl)piperidine is widely used in solid-phase and solution-phase peptide synthesis to introduce a chiral piperidine moiety into peptidomimetic backbones [1]. This modification can enhance metabolic stability, improve membrane permeability, and introduce conformational constraints that are beneficial for target binding. The Boc-protected amine allows for orthogonal deprotection strategies in complex, multi-step syntheses [2].

Enantioselective Route Scouting and Process Chemistry Development

For process chemistry teams, the (R)-enantiomer represents a validated starting point for developing scalable and safe synthetic routes to chiral pharmaceutical intermediates. The published, improved rhodium-catalyzed hydrogenation route demonstrates its suitability for large-scale manufacturing, providing a benchmark for in-house process development [1]. Its use ensures that the development work is focused on a commercially viable and safe synthetic pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-Boc-4-(aminocarboxymethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.